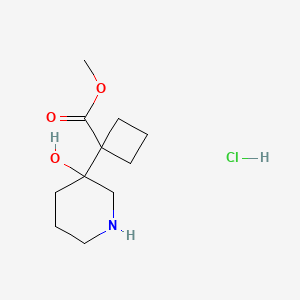
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Ethyl-N-(2-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C9H12N2O4S . It has a molecular weight of 244.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12N2O4S . This indicates that it contains nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique
Fragmentation Patterns and Rearrangement Reactions
N-Ethyl-N-(2-nitrophenyl)methanesulfonamide and related compounds undergo interesting fragmentation patterns upon electron ionization, as observed in studies like those by Danikiewicz (1997). These compounds, particularly their molecular ions, show rearrangement reactions leading to the loss of certain molecular fragments and the formation of radical cations, demonstrating complex chemical behavior under specific conditions (Danikiewicz, 1997).
Structural and Spectroscopic Analysis
In research conducted by Binkowska et al. (2001), the structural and spectroscopic properties of this compound derivatives were studied. They found that proton transfer from certain C-H acids to other compounds resulted in the formation of ion pairs, which could be analyzed using techniques like FT-IR and 1H NMR. These findings contribute to a deeper understanding of the molecular structure and behavior of these compounds (Binkowska et al., 2001).
Analysis of Electrophysiological Properties
Álvarez-Lueje et al. (1997) explored the electrophysiological properties of compounds similar to this compound, like nimesulide. They discovered that these compounds exhibit both cathodic and anodic responses under different pH conditions, revealing significant insights into their electrochemical behavior. This research is particularly relevant for understanding the pharmacological and therapeutic potentials of these compounds (Álvarez-Lueje et al., 1997).
Dimerization and Aromatic Interactions
Helttunen et al. (2013) focused on the crystal structure and dimerization energy of this compound derivatives. They combined crystal structure analysis and density functional theory (DFT) calculations to study the interplay of hydrogen bonds, dipole-dipole interactions, and aromatic interactions in these compounds. Their findings provide significant insights into the molecular interactions and stability of these compounds (Helttunen et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
N-ethyl-N-(2-nitrophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10(16(2,14)15)8-6-4-5-7-9(8)11(12)13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPMKLBKNFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)
![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)









